molecular formula C12H12F2O B2373965 [3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287285-81-6

[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol

Cat. No.: B2373965
CAS No.: 2287285-81-6
M. Wt: 210.224
InChI Key: VSIXCHWEVYXGDU-UHFFFAOYSA-N
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Description

[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol: is a chemical compound characterized by its unique bicyclo[1.1.1]pentane structure, which is a highly strained and rigid framework. The presence of the difluorophenyl group adds to its chemical stability and reactivity, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol typically involves the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [2+2] cycloaddition reaction of suitable precursors.

    Introduction of the difluorophenyl group: This step often involves the use of difluorobenzene derivatives under conditions that facilitate electrophilic aromatic substitution.

    Attachment of the methanol group: This is usually done through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-scale cycloaddition reactions: Using high-pressure reactors to ensure the efficient formation of the bicyclo[1.1.1]pentane core.

    Continuous flow reactors:

    Automated synthesis systems: To attach the methanol group, ensuring high purity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in [3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol can be oxidized to form the corresponding ketone.

    Reduction: The compound can undergo reduction reactions to form various reduced derivatives.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) under basic conditions.

Major Products:

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its unique reactivity due to the strained bicyclo[1.1.1]pentane core.

Biology:

  • Investigated for its potential as a bioisostere in drug design, replacing phenyl groups to improve drug properties.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry:

  • Utilized in the development of advanced materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism by which [3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol exerts its effects is largely dependent on its interaction with molecular targets. The difluorophenyl group can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, while the bicyclo[1.1.1]pentane core provides rigidity and stability. These interactions can influence the compound’s binding affinity and specificity towards biological targets, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

    2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol: Known for its antifungal properties.

    1-(3,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl: Studied for its redox and magnetic properties.

Uniqueness:

  • The bicyclo[1.1.1]pentane core in [3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol provides a unique combination of rigidity and reactivity, distinguishing it from other difluorophenyl derivatives.
  • Its potential as a bioisostere in drug design makes it particularly valuable in medicinal chemistry.

Properties

IUPAC Name

[3-(2,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O/c13-8-1-2-9(10(14)3-8)12-4-11(5-12,6-12)7-15/h1-3,15H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIXCHWEVYXGDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=C(C=C(C=C3)F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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